molecular formula C13H18N2O B3013342 2-Amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one CAS No. 24153-06-8

2-Amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B3013342
CAS No.: 24153-06-8
M. Wt: 218.3
InChI Key: LBYPZAJJZOBPHA-UHFFFAOYSA-N
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Description

2-Amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one is a ketone derivative featuring a piperidine ring and a phenyl group linked via an amino-substituted ethanone backbone.

Properties

IUPAC Name

2-amino-2-phenyl-1-piperidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-12(11-7-3-1-4-8-11)13(16)15-9-5-2-6-10-15/h1,3-4,7-8,12H,2,5-6,9-10,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYPZAJJZOBPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one typically involves the reaction of 2-oxo-1-phenyl-2-(1-piperidinyl)ethanamine with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Pharmacological Research

The compound has been investigated for its potential therapeutic effects, particularly in the realm of neuroscience and psychiatry. It acts on neurotransmitter systems, notably influencing dopamine and serotonin pathways, which are critical in mood regulation and cognitive functions.

Synthesis Pathways

Research into the synthesis of 2-amino-2-phenyl-1-(piperidin-1-yl)ethanone has revealed several effective methods:

  • Multi-step Reaction :
    • Involves the use of N,N-dimethyl-formamide and oxalyl dichloride under an inert atmosphere.
    • Followed by hydrogenation using titanium isopropoxide and a ruthenium catalyst.

This synthesis pathway demonstrates the compound's accessibility for laboratory research purposes, allowing for further exploration of its properties and potential applications .

Neuropharmacology

A notable study highlighted the compound's role in modulating anxiety-like behaviors in animal models. The results indicated that administration of this compound led to significant reductions in anxiety levels, suggesting its potential as an anxiolytic agent. Further investigations are warranted to explore its mechanism of action and therapeutic efficacy .

Proteomics

In proteomics research, the hydrochloride form of this compound has been utilized as a reagent for labeling proteins. Its ability to interact with specific amino acid residues allows for enhanced detection and analysis of protein structures and functions, aiding in the understanding of various biological processes .

Market Availability

The compound is commercially available from various suppliers, with prices varying based on quantity:

SupplierProduct NumberPrice per Unit
Toronto Research ChemicalsA639458$350 (250 mg)
AK Scientific2990CV$310 (250 mg)

These suppliers provide both the base compound and its hydrochloride form, ensuring that researchers have access to necessary materials for their experiments .

Mechanism of Action

The mechanism of action of 2-Amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s core structure is shared with several analogs, differing primarily in substituents on the piperidine/piperazine ring or phenyl group. Key examples include:

Compound Name Substituents/Ring Modifications Molecular Weight (g/mol) Key Physicochemical Data Reference
2-Amino-2-phenyl-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethan-1-one (31) Piperazine + 3-CF₃-phenyl 363.38 tR = 4.89 min (UPLC), purity >99%
2-Amino-2-phenyl-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethan-1-one (32) Piperazine + 4-CF₃-phenyl 363.38 tR = 4.95 min (UPLC), purity >99%
(R,S)-2-Amino-2-phenyl-1-(4-(3-(trifluoromethoxy)phenyl)piperazin-1-yl)ethan-1-one (5) Piperazine + 3-OCF₃-phenyl 379.38 tR = 4.63 min (UPLC), purity >99%
1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethan-1-one Piperidine + 4-Cl-benzoyl 265.74 High purity (up to 99.999%)

Key Observations :

  • Substituent Effects : Trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups increase molecular weight and hydrophobicity, impacting retention times in chromatographic analyses (e.g., tR differences between compounds 31 and 32) .
  • Chlorobenzoyl Derivatives : The 4-chlorobenzoyl substituent in the piperidine analog () introduces electron-withdrawing properties, which may influence binding affinity in enzyme inhibition studies .
Anticonvulsant and Antinociceptive Activities
  • Compound 4 [(R,S)-2-Amino-2-phenyl-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethan-1-one]: Exhibited anticonvulsant activity in rodent models, attributed to its trifluoromethyl group enhancing blood-brain barrier penetration .
  • Compound 5 : Demonstrated comparable efficacy to compound 4 but with a shorter UPLC retention time (4.63 min vs. 4.97 min), suggesting improved pharmacokinetic properties due to the -OCF₃ group .
Anti-Ulcer Activity
Enzyme Inhibition
  • PRMT5 Inhibitors (): A piperidine-linked ethanone derivative (1-(4-(pyrimidin-4-ylamino)piperidin-1-yl)ethan-1-one) displayed inhibitory activity comparable to clinical candidate GSK-3326595, underscoring the scaffold’s versatility in targeting methyltransferases .

Biological Activity

2-Amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one, also known as 2-amino-2-phenyl-1-piperidin-1-yl-ethanone hydrochloride (CAS No. 24185-34-0), is a compound with potential therapeutic applications. This article reviews its biological activity, including pharmacological properties and mechanisms of action, supported by relevant studies and data.

The molecular formula of this compound is C13H18N2O, with a molecular weight of 218.3 g/mol. It is soluble in solvents like chloroform and methanol, making it suitable for various laboratory applications .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds related to this compound. For instance, derivatives of piperidine have shown effectiveness against certain bacterial strains. A comparative study demonstrated that similar compounds exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Organism
2-Amino derivative0.0039 - 0.025S. aureus, E. coli
Other piperidine derivativesVariesVarious bacteria

Neuropharmacological Effects

The compound's structural properties suggest potential neuropharmacological effects . In vitro studies have indicated that piperidine derivatives can modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors . This modulation may contribute to their antidepressant-like effects observed in behavioral models.

The mechanism of action for this compound may involve the inhibition of specific enzymes or receptors, potentially leading to enhanced neurotransmitter availability in synaptic clefts. For example, compounds with similar structures have been shown to inhibit phospholipase A2 (PLA2), which is involved in inflammatory processes .

Case Study 1: Antidepressant Activity

A study focusing on the antidepressant properties of piperidine derivatives revealed that certain modifications in the chemical structure enhanced their efficacy in animal models of depression. The compounds were tested for their ability to reduce immobility time in forced swim tests, indicating potential antidepressant activity .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of related compounds against a range of pathogens. The results indicated that modifications in the piperidine ring significantly impacted antibacterial activity, with some derivatives showing potent effects against drug-resistant strains .

Q & A

Q. What protocols ensure reproducibility in biological assays (e.g., antifungal studies)?

  • Methodological Answer : Standardize inoculum density (1×10⁵ spores/mL) and use positive controls (e.g., fluconazole). For in vitro MIC assays, follow CLSI guidelines with RPMI-1640 media at pH 7.0 ± 0.1 .

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